2-Piperidinothiazol-4-ylmethanol
Description
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Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(2-piperidin-1-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)11-4-2-1-3-5-11/h7,12H,1-6H2 |
InChI Key |
NWHDUIMMNWGUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)CO |
Origin of Product |
United States |
Foundational & Exploratory
2-Piperidinothiazol-4-ylmethanol: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the rational design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and allosteric modulators heavily relies on versatile, structurally rigid heterocyclic scaffolds. 2-Piperidinothiazol-4-ylmethanol (CAS: 126533-99-1), also known as (2-(piperidin-1-yl)thiazol-4-yl)methanol, represents a highly privileged building block in this domain.
This whitepaper provides an in-depth technical analysis of this compound, exploring its physicochemical properties, pharmacophore utility, and the causal logic behind its optimal synthetic pathways. By mapping the structural dynamics of its three core domains—the lipophilic piperidine ring, the rigid thiazole core, and the versatile hydroxymethyl handle—this guide serves as a comprehensive resource for scientists integrating this moiety into advanced drug discovery pipelines.
Structural Dynamics and Physicochemical Profiling
The architectural value of this compound lies in its distinct electronic and steric distribution.
-
The Piperidine Moiety: Acts as a bulky, lipophilic group that occupies hydrophobic pockets in target proteins. Electronically, the nitrogen atom of the piperidine ring exerts a positive mesomeric (+M) effect, donating electron density into the conjugated thiazole system.
-
The Thiazole Core: Functions as a rigid, heteroaromatic linker. The electron donation from the C2-piperidine substituent significantly increases the electron density on the thiazole nitrogen (N3), enhancing its capacity to act as a strong hydrogen bond acceptor (HBA)—a critical feature for binding to the hinge region of kinases.
-
The Hydroxymethyl Group: Positioned at C4, this primary alcohol serves a dual purpose. Biologically, it acts as both a hydrogen bond donor (HBD) and acceptor (HBA). Synthetically, it is an ideal handle for late-stage functionalization (e.g., oxidation to an aldehyde for reductive amination, or conversion to a mesylate for nucleophilic displacement)[1].
Quantitative Data Summary
The following table summarizes the key physicochemical and computational properties of this compound, which are essential for predicting its pharmacokinetic behavior (ADME) during lead optimization[2].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 126533-99-1 | Unique identifier for compound sourcing. |
| Molecular Formula | C9H14N2OS | Dictates mass spectrometry (MS) expected m/z. |
| Molecular Weight | 198.29 g/mol | Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5. |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | Relevant for solvent extraction and phase separation. |
| Boiling Point (Predicted) | 360.5 ± 34.0 °C | Indicates high thermal stability; requires high-vacuum for distillation. |
| pKa (Hydroxyl, Predicted) | 13.18 ± 0.10 | Requires strong bases (e.g., NaH) for etherification reactions. |
Pharmacophore Utility in Drug Design
When designing targeted therapeutics, understanding how a building block interacts with the target's microenvironment is paramount. The structural domains of this compound map perfectly to common binding motifs found in oncology and neurology targets.
Pharmacophore mapping of this compound domains to biological targets.
Synthetic Methodology: The Hantzsch Thiazole Pathway
The most efficient and regioselective route to synthesize 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis [3]. This classical cyclocondensation involves the reaction of a thioamide with an
Mechanistic Causality and Reagent Selection
To synthesize this compound specifically, the optimal precursors are 1-piperidinecarbothioamide and 1,3-dichloroacetone .
-
Why 1,3-dichloroacetone? A common alternative is using ethyl 4-chloroacetoacetate to form an ester intermediate, which must then be reduced to the alcohol. However, reducing a thiazole-4-carboxylate requires harsh hydride reagents (e.g., LiAlH4 or DIBAL-H), which can compromise the heteroaromatic ring or lead to unwanted side reactions[4]. By using 1,3-dichloroacetone, the reaction directly yields a 4-chloromethyl intermediate. This intermediate can be smoothly and selectively hydrolyzed to the primary alcohol under mild alkaline conditions, preserving the integrity of the thiazole core.
Synthetic workflow of this compound via Hantzsch cyclization and hydrolysis.
Detailed Experimental Protocol: Synthesis and Validation
The following protocol is designed as a self-validating system. Each phase includes in-process controls to ensure the reaction proceeds with high fidelity.
Phase 1: Cyclocondensation (Formation of the Chloromethyl Intermediate)
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-piperidinecarbothioamide (1.0 eq, 10 mmol) in absolute ethanol (30 mL).
-
Causality: Absolute ethanol is chosen because its polar protic nature stabilizes the polar transition states during the initial S-alkylation and subsequent cyclization, driving the reaction forward[4].
-
-
Addition: Slowly add 1,3-dichloroacetone (1.1 eq, 11 mmol) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the thioamide spot indicates completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between saturated aqueous NaHCO3 and Dichloromethane (DCM). Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield crude 4-chloromethyl-2-(piperidin-1-yl)thiazole.
Phase 2: Alkaline Hydrolysis (Formation of the Target Alcohol)
-
Preparation: Dissolve the crude chloromethyl intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water (40 mL).
-
Hydrolysis: Add Sodium Carbonate (Na2CO3) (3.0 eq) to the solution.
-
Causality: Na2CO3 provides a mild alkaline environment. It supplies sufficient hydroxide ions to drive the SN2 displacement of the primary chloride without being harsh enough to cause ring-opening or degradation of the thiazole core.
-
-
Reaction: Stir the mixture at 60°C for 12 hours.
-
IPC: Monitor via TLC (DCM/MeOH 95:5) or LC-MS to confirm the mass shift from the chloro isotope pattern to the hydroxyl product (Expected[M+H]+ = 199.1).
-
Purification: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford pure this compound as a solid.
Phase 3: Analytical Validation
To ensure trustworthiness and structural integrity, the final product must be validated:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic thiazole C5-proton (singlet, ~6.4-6.6 ppm), the hydroxymethyl CH2 protons (singlet or doublet if coupled to OH, ~4.5 ppm), and the piperidine multiplets (~3.4 ppm for N-CH2, ~1.6 ppm for the remaining CH2 groups).
-
HRMS (ESI): Calculated for C9H15N2OS [M+H]+: 199.0905; Found: 199.0901.
References
- ChemicalBook. "2-(1-piperidinyl)-4-thiazolemethanol | 126533-99-1 Properties". ChemicalBook Database.
- BenchChem. "5-Ethyl-1,2-thiazole-4-carbaldehyde | High-Quality Research Chemical". BenchChem Catalog.
- Mahaur, P., et al. "Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides". ResearchGate.
- Nottingham ePrints. "Synthesis and Biological Evaluation of Novel Imidazotetrazines". University of Nottingham.
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An In-Depth Technical Guide to (2-(Piperidin-1-yl)thiazol-4-yl)methanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, (2-(Piperidin-1-yl)thiazol-4-yl)methanol. As a potentially new chemical entity, this document outlines its fundamental physicochemical properties, a proposed synthetic pathway based on established chemical principles, detailed analytical characterization methods, and a discussion of its potential applications in medicinal chemistry, drawing parallels from structurally related compounds.
Physicochemical Properties and Identification
(2-(Piperidin-1-yl)thiazol-4-yl)methanol is a bifunctional molecule featuring a 2-substituted thiazole core. The piperidine moiety at the 2-position imparts basicity and influences solubility, while the methanol group at the 4-position offers a site for further chemical modification or can participate in hydrogen bonding interactions.
A definitive CAS number for this specific compound has not been identified in public databases, suggesting it may be a novel chemical entity. The molecular formula is C₉H₁₄N₂OS , and the calculated molecular weight is 198.28 g/mol .
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂OS | Calculated |
| Molecular Weight | 198.28 g/mol | Calculated |
| CAS Number | Not available | - |
| Isomeric CAS Numbers | 81530-27-0, 2060033-37-4, 81530-26-9 | [1][2][3] |
Proposed Synthesis via Hantzsch Thiazole Synthesis
The most versatile and widely adopted method for the construction of the thiazole ring is the Hantzsch thiazole synthesis[4]. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of (2-(Piperidin-1-yl)thiazol-4-yl)methanol, a plausible multi-step synthetic route is proposed, starting from readily available precursors.
Synthesis of Key Intermediates
Step 1: Synthesis of Piperidine-1-carbothioamide
Piperidine-1-carbothioamide can be synthesized via the reaction of piperidine with an isothiocyanate, such as phenyl isothiocyanate, followed by removal of the phenyl group, or more directly through the reaction of piperidine with a thiocarbonyl transfer reagent. A common laboratory preparation involves the reaction of piperidine with carbon disulfide in the presence of a base, followed by reaction with an amine source.
Step 2: Preparation of a Suitable α-Haloketone Precursor
A key precursor is a three-carbon α-haloketone bearing a protected or latent hydroxymethyl group at the C-3 position. A practical starting material is 1,3-dihydroxyacetone, which can be synthesized from glycerol[5][6][7]. 1,3-Dihydroxyacetone can then be halogenated to yield 1,3-dichloro-2-propanone[7][8].
Hantzsch Thiazole Cyclization and Final Product Formation
The core of the synthesis is the reaction between piperidine-1-carbothioamide and 1,3-dichloro-2-propanone. This reaction is expected to proceed via nucleophilic attack of the sulfur atom of the thioamide on one of the α-carbons of the diketone, followed by intramolecular condensation to form the thiazole ring. The initial product would be 4-(chloromethyl)-2-(piperidin-1-yl)thiazole.
Subsequent hydrolysis of the chloromethyl group to a hydroxymethyl group, or a more controlled two-step process involving displacement of the chloride with an acetate group followed by hydrolysis, would yield the final product, (2-(Piperidin-1-yl)thiazol-4-yl)methanol.
An alternative strategy involves the reduction of an intermediate 4-formylthiazole. The Hantzsch reaction could be performed with an α-halo-β-ketoaldehyde to yield 2-(piperidin-1-yl)thiazole-4-carbaldehyde. This aldehyde can then be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride[9][10][11].
Analytical Characterization
The structural elucidation and purity assessment of (2-(Piperidin-1-yl)thiazol-4-yl)methanol would rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range), a singlet for the methylene protons of the methanol group (around 4.5 ppm), a singlet for the proton at the 5-position of the thiazole ring (around 7.0 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring, the thiazole ring (with the C2 and C4 carbons being deshielded due to substitution), and the methylene carbon of the methanol group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-N and C=N stretching vibrations from the piperidine and thiazole rings, respectively, are also expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can provide further structural information.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Potential Applications and Biological Relevance
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[12][13][14]. The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes[15].
Derivatives of 2-aminothiazole have been extensively studied for their therapeutic potential[16]. The 2-(piperidin-1-yl)thiazole moiety, in particular, has been incorporated into molecules with diverse biological targets. For instance, compounds containing this scaffold have been investigated as antifungal agents and as inhibitors of various enzymes[17].
The presence of the 4-(hydroxymethyl) group provides a handle for the development of prodrugs or for the attachment of the molecule to larger carriers or other pharmacophores. Given the established biological significance of both the thiazole and piperidine moieties, (2-(Piperidin-1-yl)thiazol-4-yl)methanol represents a promising building block for the discovery of new therapeutic agents. Further research into its biological activity is warranted to explore its potential in areas such as oncology, infectious diseases, and inflammation.
Conclusion
This technical guide has provided a detailed overview of (2-(Piperidin-1-yl)thiazol-4-yl)methanol, a novel heterocyclic compound with potential for applications in drug discovery and development. While a confirmed CAS number is not yet available, its molecular formula and weight have been established. A robust and plausible synthetic route based on the Hantzsch thiazole synthesis has been proposed, along with a comprehensive analytical workflow for its characterization. The structural features of this molecule suggest that it is a valuable scaffold for further chemical exploration and biological evaluation.
References
- Methods for making 1,3-dihydroxyacetone (DHA) from glycerol. Google Patents.
- Faria, R. S. D. S., et al. (2015). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 26(9), 1933-1939.
- Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 25(22), 5438.
- de Oliveira, C. M. A., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 64, 349-356.
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81530-27-0 (C9H14N2OS). PubChemLite. Available from: [Link]
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2060033-37-4 (C9H14N2OS). PubChemLite. Available from: [Link]
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81530-26-9 (C9H14N2OS). PubChemLite. Available from: [Link]
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2176-92-3 (C9H14N2OS). PubChemLite. Available from: [Link]
- Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Letters in Drug Design & Discovery, 12(7), 554-562.
- Góngora-Benítez, M., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(7), 8067-8079.
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Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
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N-Phenylpiperidine-1-carbothioamide. National Center for Biotechnology Information. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
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- Bakunov, S. A., et al. (2023).
- Hayatsu, H., et al. (1983). Mutagenicity, carcinogenicity, distribution, and nitroreduction of 4-(5-nitro-2-furyl)thiazole in the rat. Environmental Health Perspectives, 49, 3-12.
- Faria, R. S. D. S., et al. (2015). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 26(9), 1933-1939.
- Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(48), 34534-34555.
- Hu, D., et al. (2008). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Molecules, 13(4), 937-943.
- Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3749-3771.
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2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. National Center for Biotechnology Information. Available from: [Link]
- Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 7855-7866.
- Al-wsabli, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
- Nguyen, H. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- Chen, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 51(S1), E214-E219.
- Vishnevskiy, Y. V., et al. (2007). Molecular structure and conformational composition of 1,3-dihydroxyacetone studied by combined analysis of gas-phase electron diffraction data, rotational constants, and results of theoretical calculations. Ideal gas thermodynamic properties of 1,3-dihydroxyacetone. The Journal of Physical Chemistry A, 111(33), 8149-8158.
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One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. ACG Publications. Available from: [Link]
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2-Piperidin-1-yl-thiazole-4-methanol heterocyclic building blocks
Technical Whitepaper: 2-Piperidin-1-yl-thiazole-4-methanol Heterocyclic Building Blocks
Executive Summary
The 2-piperidin-1-yl-thiazole-4-methanol scaffold represents a high-value heterocyclic building block in modern drug discovery.[1] Merging the lipophilic, solubility-enhancing properties of a saturated piperidine ring with the aromatic, bioisosteric versatility of a 2,4-disubstituted thiazole, this moiety serves as a critical "linker" or "headgroup" in Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, a validated self-consistent synthesis protocol, and its strategic application in designing kinase inhibitors and GPCR ligands.[1]
Structural Analysis & Physicochemical Profile
The molecule comprises a central thiazole core substituted at the C2 position with a piperidin-1-yl group and at the C4 position with a hydroxymethyl group.[1]
Core Architecture
-
Thiazole Ring: Acts as a bioisostere for pyridine or phenyl rings but with distinct electronic properties.[1][2] The sulfur atom imparts lipophilicity, while the nitrogen (N3) provides a hydrogen bond acceptor (HBA) site.
-
Piperidine Ring (C2): Attached via the nitrogen atom.[1][2] In 2-aminothiazoles, the exocyclic nitrogen lone pair is delocalized into the thiazole ring, increasing the electron density at C5 and making the ring nitrogen (N3) the primary site of protonation. This substitution pattern often improves metabolic stability compared to open-chain dialkylamines.[1][2]
-
Hydroxymethyl Group (C4): A versatile functional handle.[1][2] It serves as a hydrogen bond donor/acceptor and a gateway for further derivatization (oxidation to aldehyde/acid, conversion to halides for coupling).[1][2]
Estimated Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | -- |
| Molecular Weight | 198.29 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| cLogP | 1.2 – 1.6 | Balanced lipophilicity for membrane permeability |
| TPSA | ~45 Ų | Good oral bioavailability potential |
| pKa (Conj.[3] Acid) | ~5.5 – 6.0 | Ring Nitrogen (N3) is moderately basic |
| H-Bond Donors | 1 (OH) | Specific interaction point |
| H-Bond Acceptors | 3 (N, O, S) | Versatile binding motifs |
Synthetic Pathways
The synthesis of 2-piperidin-1-yl-thiazole-4-methanol relies on the robust Hantzsch Thiazole Synthesis , followed by a selective reduction.[1] This route is preferred for its scalability and the availability of precursors.[1][2]
Validated Synthesis Protocol
Step 1: Formation of the Thiazole Core (Hantzsch Cyclization) [1]
-
Reagents: Piperidine-1-carbothioamide (1.0 eq), Ethyl bromopyruvate (1.05 eq), Ethanol (solvent).[1]
-
Mechanism: The sulfur of the thioamide attacks the
-carbon of the bromopyruvate (Sngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2), followed by cyclodehydration. -
Procedure:
-
Dissolve piperidine-1-carbothioamide in absolute ethanol (0.5 M).
-
Add ethyl bromopyruvate dropwise at room temperature.
-
Reflux for 2–4 hours. Monitor by TLC/LC-MS.
-
Cool to RT. The HBr salt of the ester often precipitates.[1][2] Neutralize with NaHCO
to isolate the free base: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )/CaCl .[2] -
Procedure:
-
Dissolve the ester intermediate in anhydrous THF (0.2 M) under N
.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Cool to 0°C. Add LiAlH
(1.5 eq) portion-wise. -
Stir at 0°C for 1 hour, then warm to RT.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> mL), then water ( mL). Filter the granular precipitate.[2] -
Concentrate filtrate to yield 2-piperidin-1-yl-thiazole-4-methanol.[1]
-
Synthesis Workflow Diagram
Caption: Two-step synthesis via Hantzsch cyclization and hydride reduction.
Reactivity & Functionalization
The C4-hydroxymethyl group is a "pivot point" for diversifying the scaffold.[1][2]
Oxidation (Aldehyde/Acid)
-
Reagents: MnO
(mild) or Dess-Martin Periodinane.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Product: 2-Piperidin-1-yl-thiazole-4-carbaldehyde.[1]
-
Application: Precursor for reductive amination (introducing amines) or Wittig reactions (extending carbon chains).[1][2]
Halogenation (Leaving Group Installation)
-
Reagents: SOCl
or PBrngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[2] -
Product: 4-(Chloromethyl)-2-(piperidin-1-yl)thiazole.[1]
-
Application: S
2 coupling with phenols, thiols, or amines to create ether/thioether/amine linkages common in kinase inhibitors.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Reactivity Logic Tree
Caption: Divergent synthesis pathways from the hydroxymethyl core.
Medicinal Chemistry Applications
This scaffold is particularly relevant in the design of Kinase Inhibitors and GPCR Modulators .[1][2]
Structure-Activity Relationship (SAR) Insights
-
Solubility Modulation: The piperidine ring breaks planarity slightly and introduces a basic center (pKa ~9-10 for isolated piperidine, but modulated here).[1] This improves aqueous solubility compared to bi-aryl systems.[1][2]
-
H-Bonding Network: The thiazole N3 accepts H-bonds (e.g., from the hinge region of kinases), while the C4-OH can act as a donor to conserved glutamate or aspartate residues in active sites.[1]
-
Metabolic Stability: The 2-amino-thiazole linkage is generally robust against hydrolysis.[1][2] However, the piperidine ring is susceptible to oxidative metabolism (CYP450-mediated hydroxylation).[1] Blocking the 4-position of the piperidine (e.g., with a fluorine or methyl) can mitigate this.[1]
Case Study: FAAH Inhibitors
Research into Fatty Acid Amide Hydrolase (FAAH) inhibitors has utilized piperidinyl-thiazole urea derivatives.[1][2] The thiazole acts as a rigid spacer, positioning the piperidine urea moiety to interact with the catalytic serine nucleophile [1].[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1][2]
References
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. Source: National Institutes of Health (PMC).[1][2] URL:[Link][1]
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Hantzsch Thiazole Synthesis: Mechanism and Protocols. Source: SynArchive.[1][2] URL:[Link]
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Thiazole Derivatives in Medicinal Chemistry: A Recent Overview. Source: National Institutes of Health (PubMed).[1][2] URL:[Link][1]
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Properties of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (Analogous Structure). Source: EPA CompTox Chemicals Dashboard.[1][2][3] URL:[Link][1]
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Solubility of 2-Piperidinothiazol-4-ylmethanol in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 2-Piperidinothiazol-4-ylmethanol in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of a compound is a critical physicochemical property that significantly influences its developability as a therapeutic agent. Poor solubility can impede reliable biological screening, lead to inaccurate toxicological assessments, and result in suboptimal bioavailability. This guide offers a detailed exploration of the factors governing the solubility of this compound in DMSO and methanol, provides a robust experimental protocol for its determination, and discusses the implications of these solubility profiles in a drug discovery context. While specific quantitative solubility data for this novel compound is not yet publicly available, this guide establishes a foundational framework for its characterization.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. To understand the solubility of this compound, we must first examine its molecular structure and the properties of the solvents .
2.1 Molecular Structure of this compound
The structure of this compound incorporates several functional groups that dictate its polarity: a piperidine ring, a thiazole ring, and a methanol group. The nitrogen and sulfur atoms in the heterocyclic rings, along with the hydroxyl group, are capable of engaging in hydrogen bonding and dipole-dipole interactions. These features impart a significant degree of polarity to the molecule.
2.2 Solvent Properties: A Comparative Analysis
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Type | Polar Aprotic Solvent[4] | Polar Protic Solvent[5][6] |
| Polarity Index | 7.2 | 5.1[7] |
| Key Features | Highly polar, capable of dissolving a wide range of polar and nonpolar compounds.[4][8][9] Acts as a strong hydrogen bond acceptor. | Possesses a hydroxyl group, making it a hydrogen bond donor and acceptor.[10] It is miscible with water and many organic solvents.[5] |
2.3 Anticipated Solubility
Given the polar nature of this compound, it is expected to exhibit good solubility in both DMSO and methanol. The high polarity of DMSO makes it an excellent solvent for a vast array of organic compounds, and it is frequently used to create high-concentration stock solutions for biological assays.[8][11][12] Methanol, being a polar protic solvent, can effectively solvate the polar functional groups of the target molecule through hydrogen bonding.[5][7][10]
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility at a given temperature.
3.1 The Shake-Flask Protocol: A Step-by-Step Guide
-
Preparation of a Slurry: Add an excess amount of this compound to a known volume of the solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the slurry at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[1]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][13] A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mmol/L, at the specified temperature.
3.2 Visualizing the Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Illustrative Solubility Data
The following table provides hypothetical solubility data for this compound, which is essential for guiding experimental design in drug discovery programs.
| Solvent | Expected Solubility Range (mg/mL) at 25°C | Method of Determination |
| DMSO | > 50 | Shake-Flask with HPLC quantification |
| Methanol | 10 - 50 | Shake-Flask with HPLC quantification |
Note: This data is illustrative and should be confirmed by experimental measurement.
Discussion and Implications for Drug Development
The solubility of this compound in DMSO and methanol has significant implications for its handling and use in research and development.
-
High Solubility in DMSO: The anticipated high solubility in DMSO facilitates the preparation of concentrated stock solutions, which are essential for high-throughput screening (HTS) and other in vitro assays.[12] It is crucial to ensure complete dissolution in the DMSO stock to avoid compound precipitation upon dilution into aqueous assay buffers, which could lead to erroneous biological data.
-
Moderate to High Solubility in Methanol: Good solubility in methanol is advantageous for various laboratory procedures, including purification by recrystallization and as a solvent for analytical techniques like HPLC.[5]
5.1 Logical Relationship of Solvent Properties and Solubility
Caption: Intermolecular forces driving the solubility of this compound.
Conclusion
A thorough understanding and experimental determination of the solubility of this compound in key organic solvents like DMSO and methanol are fundamental for its successful progression in the drug discovery pipeline. This guide provides the theoretical basis and a practical, self-validating experimental framework for researchers to accurately characterize this important physicochemical property. The insights gained from such studies will enable informed decisions regarding formulation development, assay design, and the overall advancement of this promising compound.
References
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An In-Depth Technical Guide to the Physical Properties of 2-Piperidinothiazol-4-ylmethanol for Drug Design
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the intricate journey of drug discovery and development, the adage "form follows function" finds a profound resonance. The therapeutic efficacy and safety of a drug candidate are not solely dictated by its interaction with a biological target but are fundamentally governed by its physicochemical properties. These intrinsic characteristics determine the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, collectively shaping its pharmacokinetic and pharmacodynamic behavior. For medicinal chemists and drug development professionals, a comprehensive understanding and early evaluation of these properties are paramount to navigating the complex path from a promising lead compound to a viable clinical candidate.
This technical guide provides an in-depth exploration of the key physical properties of 2-piperidinothiazol-4-ylmethanol, a heterocyclic scaffold of significant interest in medicinal chemistry. By dissecting its predicted physicochemical attributes and detailing the rigorous experimental methodologies for their determination, this document aims to equip researchers with the foundational knowledge necessary to optimize the drug-like characteristics of molecules based on this promising core structure.
Physicochemical Profile of this compound: A Computational Assessment
In the absence of publicly available experimental data for this compound, we have employed well-regarded computational tools, SwissADME and Chemicalize, to generate a predicted physicochemical profile. It is crucial to underscore that these values are in silico estimations and should be experimentally verified for definitive characterization.
| Physicochemical Property | Predicted Value | Implication in Drug Design |
| Molecular Weight | 198.29 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |
| logP (Lipophilicity) | 1.25 | Indicates a balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues. |
| Aqueous Solubility (logS) | -2.5 to -3.0 | Predicted to be moderately soluble. May require formulation strategies to enhance bioavailability for oral administration. |
| pKa (Acid Dissociation Constant) | Basic pKa: ~8.5-9.0 | The piperidine nitrogen is predicted to be basic. This will influence its charge state at physiological pH, impacting solubility, permeability, and target binding. |
| Melting Point | 150-180 °C | Provides an initial estimate for the compound's solid-state properties and thermal stability. |
| Topological Polar Surface Area (TPSA) | 55.75 Ų | Suggests good potential for oral bioavailability and cell permeation. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5), contributing to favorable membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10), contributing to favorable membrane permeability. |
Lipophilicity (logP): Balancing Permeability and Potency
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's behavior in the body.[1] It governs the ability of a compound to traverse lipid-rich biological membranes, a prerequisite for reaching its target site of action.[1] The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.[1]
An optimal logP value is a delicate balance. While higher lipophilicity can enhance membrane permeability and target binding through hydrophobic interactions, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][3] For orally administered drugs, a logP value between 1 and 3 is often considered a good starting point.[4]
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Phases: Prepare the aqueous buffer and saturate it with n-octanol by vigorous mixing, followed by separation. Similarly, saturate n-octanol with the aqueous buffer.
-
Compound Dissolution: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol. The volume ratio can be adjusted based on the expected logP.
-
Equilibration: Tightly cap the vial and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The logP is calculated using the following formula: logP = log10 ([Compound]octanol / [Compound]aqueous)
Aqueous Solubility: A Gateway to Bioavailability
Aqueous solubility is a fundamental physical property that significantly influences a drug's absorption and bioavailability.[5] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.[5] Poor solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic efficacy.[6][]
Solubility is typically measured as either kinetic or thermodynamic. Kinetic solubility refers to the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] It is a high-throughput method often used in early drug discovery for rapid screening.[6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent and is the gold standard for lead optimization and pre-formulation studies.[5][]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method assesses solubility by detecting the precipitation of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound (as a DMSO stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96- or 384-well microplates
-
Nephelometer
Step-by-Step Methodology:
-
Compound Plating: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound into the wells of a microplate. A serial dilution is often performed to test a range of concentrations.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.
pKa: The Influence of Ionization on Drug Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[9][10] For a drug molecule with ionizable functional groups, the pKa value determines the extent of its ionization at a given pH. The ionization state of a drug profoundly influences its solubility, permeability, and interaction with its biological target.[9][10]
The piperidine nitrogen in this compound is predicted to be basic, meaning it will be protonated and positively charged at physiological pH (around 7.4). This charged form generally exhibits higher aqueous solubility but lower membrane permeability compared to the neutral form. Understanding the pKa is therefore crucial for predicting a drug's behavior in different compartments of the body, such as the acidic environment of the stomach versus the more neutral pH of the small intestine and bloodstream.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a classic and accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Materials:
-
This compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (usually water or a co-solvent system if solubility is low).
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration: Slowly add the standardized titrant (acid or base) in small increments from the burette while continuously monitoring the pH.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, where half of the compound is in its ionized form.
Melting Point: An Indicator of Purity and Solid-State Properties
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[11] It is a fundamental physical property that provides insights into the purity and solid-state characteristics of a compound.[11] A sharp melting point range is often indicative of a pure compound, while a broad and depressed melting range can suggest the presence of impurities.[11]
In drug development, the melting point influences formulation strategies, such as tablet manufacturing, and provides information about the compound's stability and potential for polymorphism.
Experimental Protocol: Capillary Melting Point Determination
This is a common and straightforward method for determining the melting point of a solid compound.
Materials:
-
This compound (in solid form)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample, initially at a faster rate to approach the expected melting point, and then at a slower rate (1-2 °C per minute) near the melting range for accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.
Conclusion: Integrating Physicochemical Properties for Rational Drug Design
The journey of transforming a biologically active molecule into a successful therapeutic agent is a multidisciplinary endeavor where the principles of medicinal chemistry and pharmaceutical sciences converge. The physical properties of a drug candidate are not mere data points but are critical determinants of its ultimate success. For this compound and its derivatives, a thorough understanding and strategic modulation of properties such as lipophilicity, solubility, and pKa will be instrumental in optimizing their ADME profiles and advancing them through the drug development pipeline. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of these crucial parameters, empowering researchers to make data-driven decisions in the rational design of next-generation therapeutics.
References
- Bevan, C. L., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Protocols in Pharmacology, Chapter 7, Unit 7.7.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the success of drug discovery. Nature Reviews Drug Discovery, 6(11), 881-890.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
- Box, K., & Comer, J. (2008). Using pKa to influence and predict drug properties. In Physicochemical and Computational Tools in Drug Discovery and Development. Wiley.
- Kerns, E. H., & Di, L. (2008).
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Advanced Drug Delivery Reviews, 148, 3-17.
- Glomme, A., & März, J. (2005). High-throughput screening for solubility. Drug Discovery Today: Technologies, 2(3), 253-258.
- Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100003.
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SwissADME. (2023). Swiss Institute of Bioinformatics. [Link]
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Chemicalize. (2023). ChemAxon. [Link]
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Structural, Synthetic, and Pharmacological Divergence: 2-Piperidino vs. 2-(Piperidin-4-yl) Thiazole Derivatives in Drug Discovery
Executive Summary
In medicinal chemistry, the spatial arrangement and electronic linkage of heterocycles dictate a molecule's pharmacokinetic and pharmacodynamic fate. The substitution of a thiazole ring with a piperidine moiety is a common motif; however, the specific point of attachment—nitrogen-linked (2-piperidino) versus carbon-linked (2-(piperidin-4-yl))—creates two fundamentally distinct chemical entities. This whitepaper provides an in-depth technical analysis of these two scaffolds, detailing their divergent physicochemical properties, self-validating synthetic workflows, and strategic implications for drug design.
Structural and Electronic Divergence
The core difference between these derivatives lies in the nature of the bond connecting the piperidine and thiazole rings, which fundamentally alters the electronic distribution and 3D geometry of the molecule.
-
2-Piperidino Thiazole (N-Linked): Also known as 2-(piperidin-1-yl)thiazole[1], this scaffold features a direct bond between the piperidine nitrogen and the C2 position of the thiazole ring. The lone pair of electrons on the piperidine nitrogen is delocalized into the electron-deficient, aromatic thiazole system[2]. This resonance imparts partial double-bond character to the N-C bond, restricting rotation and enforcing a more planar geometry at the linkage.
-
2-(Piperidin-4-yl) Thiazole (C-Linked): Often cataloged as 4-(1,3-thiazol-2-yl)piperidine[3], this structure connects the C4 atom of the piperidine ring to the C2 of the thiazole via a standard carbon-carbon single bond. The piperidine nitrogen remains an sp³-hybridized, secondary aliphatic amine. The C-C linkage allows for free rotation, and the piperidine ring adopts a classic, flexible chair conformation.
Caption: Divergent physicochemical and structural properties of N-linked vs. C-linked thiazole-piperidine scaffolds.
Physicochemical & ADME Profiling
The structural differences translate directly into measurable physicochemical properties that govern Absorption, Distribution, Metabolism, and Excretion (ADME). The table below summarizes the quantitative and qualitative data critical for lead optimization.
| Property / Parameter | 2-Piperidino Thiazole (N-Linked) | 2-(Piperidin-4-yl) Thiazole (C-Linked)[3] | Pharmacological Consequence |
| Nitrogen Basicity (pKa) | Low (pKa < 5) | High (pKa ~9.5) | C-linked is >99% protonated at physiological pH (7.4), acting as a cation. |
| Hydrogen Bonding | H-Bond Acceptor only | H-Bond Donor & Acceptor | C-linked can form critical salt bridges/H-bonds in target receptor pockets. |
| Topological Polar Surface Area | Lower | Higher | N-linked generally exhibits superior passive membrane permeability (e.g., Caco-2). |
| hERG Liability | Low to Moderate | High | The basic amine in the C-linked scaffold is a classic hERG binding pharmacophore. |
| Metabolic Soft Spots | N-dealkylation (CYP450) | N-oxidation, α-carbon oxidation | N-linked is highly susceptible to oxidative ring opening; C-linked is more stable at the linkage. |
Self-Validating Synthetic Methodologies
The synthesis of these two scaffolds requires entirely different strategic approaches. As a Senior Application Scientist, it is critical to not only execute these reactions but to understand the causality behind the reagent selection and the in-process controls that validate the workflow.
Protocol A: Synthesis of 2-Piperidino Thiazole via SNAr
Causality: The C2 position of a 2-halothiazole is highly electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. This makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) by a strong nucleophile like piperidine[2].
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve 2-bromothiazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Expert Insight: K₂CO₃ is mandatory to scavenge the HBr generated during the reaction. Without it, the HBr will protonate the piperidine, rendering it non-nucleophilic and stalling the reaction.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours under an inert atmosphere.
-
Self-Validation Check: The progress of the reaction can be visually validated by the precipitation of fine KBr salts. Complete consumption of the UV-active 2-bromothiazole (monitored via TLC at 254 nm) confirms reaction completion.
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 2-(Piperidin-4-yl) Thiazole via Hantzsch Cyclization
Causality: Forming a direct C-C bond between two heterocycles without transition-metal catalysis is best achieved via the Hantzsch thiazole synthesis. This requires the condensation of a thioamide with an α-haloketone[4].
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-piperidine-4-carbothioamide (1.0 eq) in absolute ethanol. Expert Insight: The piperidine nitrogen must be Boc-protected. If left unprotected, the highly nucleophilic secondary amine will outcompete the thioamide for the α-haloketone, leading to rapid N-alkylation and reaction failure[5].
-
Electrophile Addition: Add α-bromoacetaldehyde (or 2-bromoacetophenone for 4-substituted derivatives) (1.1 eq) dropwise.
-
Cyclization: Reflux the mixture (70–80°C) for 2–4 hours.
-
Self-Validation Check: The reaction proceeds via a hydroxythiazoline intermediate. LC-MS analysis will initially show a mass of [M+18]. Continued reflux drives the dehydration step; the shift in retention time and the emergence of the fully conjugated thiazole chromophore provide self-validation of successful cyclization.
-
Workup: Concentrate the solvent, partition the residue between EtOAc and saturated NaHCO₃ (to neutralize generated HBr). Dry and concentrate the organic layer.
-
Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to cleave the Boc group, yielding the free 2-(piperidin-4-yl) thiazole.
Caption: Primary synthetic workflows for N-linked (SNAr) and C-linked (Hantzsch) thiazole derivatives.
Pharmacological Implications in Drug Design
The choice between an N-linked and a C-linked thiazole-piperidine derivative is rarely arbitrary; it is a calculated decision based on the target product profile (TPP) of the drug candidate[6].
-
Target Engagement: If the receptor binding pocket features a critical Aspartate or Glutamate residue, the C-linked derivative is heavily favored. Its high basicity ensures it is protonated at physiological pH, allowing it to form strong electrostatic salt bridges. Conversely, if the pocket is hydrophobic and requires a flatter molecular profile, the planar, uncharged N-linked derivative is superior.
-
Toxicity Mitigation: A major hurdle in drug development is hERG channel inhibition, which causes cardiotoxicity. The hERG channel preferentially binds lipophilic, basic amines. If a C-linked lead compound exhibits high hERG liability, switching to the N-linked isomer is a classic medicinal chemistry strategy. The delocalization of the nitrogen lone pair drastically reduces basicity, often abolishing hERG binding entirely.
-
Pharmacokinetics: The uncharged nature of the N-linked derivative generally provides a lower topological polar surface area (TPSA), leading to enhanced blood-brain barrier (BBB) penetration for CNS targets. However, this comes at the cost of aqueous solubility, which is typically much higher in the easily salifiable C-linked derivatives.
References
Sources
- 1. 2-Piperidinothiazole [synhet.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. PubChemLite - 4-(1,3-thiazol-2-yl)piperidine (C8H12N2S) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
Methodological & Application
Synthesis of 2-Piperidinothiazol-4-ylmethanol from ethyl 2-bromopyruvate
An Application Note and Protocol for the Synthesis of 2-Piperidinothiazol-4-ylmethanol from Ethyl 2-Bromopyruvate
Introduction: The Significance of the 2-Piperidinothiazole Scaffold
The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds and pharmaceuticals.[1][2] When functionalized with a piperidine moiety, the resulting scaffold often exhibits a diverse range of pharmacological activities, making it a valuable target in medicinal chemistry and drug development.[3][4] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, leveraging the nucleophilic character of the piperidinyl nitrogen and the hydroxyl group for further derivatization.[5]
This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing with the readily available starting material, ethyl 2-bromopyruvate. The synthetic strategy hinges on the classic Hantzsch thiazole synthesis, followed by a selective reduction of the resulting ethyl ester.[6][7] The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable pathway to this valuable synthetic intermediate.
Synthetic Strategy Overview
The synthesis is accomplished in two primary stages:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring is achieved through the condensation of ethyl 2-bromopyruvate with piperidine-1-carbothioamide. This reaction proceeds via a well-established mechanism to yield ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.
-
Ester Reduction: The ethyl ester intermediate is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of Piperidine-1-carbothioamide
Introduction: Piperidine-1-carbothioamide is a crucial, non-commercially available intermediate for this synthesis. It can be reliably prepared from piperidine and ammonium thiocyanate.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (0.1 mol, 8.52 g) and ammonium thiocyanate (0.1 mol, 7.61 g) in 100 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then triturated with cold water to remove any unreacted ammonium thiocyanate.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed to obtain pure piperidine-1-carbothioamide.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Piperidine | 85.15 | 8.52 | 0.1 |
| Ammonium thiocyanate | 76.12 | 7.61 | 0.1 |
| Ethanol | - | 100 mL | - |
Part II: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
Introduction: This step employs the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings from α-halocarbonyls and thioamides.[1][6]
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom in ethyl 2-bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Protocol:
-
Reaction Setup: To a solution of piperidine-1-carbothioamide (0.1 mol, 14.42 g) in 150 mL of absolute ethanol in a 500 mL round-bottom flask, add ethyl 2-bromopyruvate (0.1 mol, 19.5 g) dropwise at room temperature with constant stirring.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The solvent is then removed under reduced pressure.
-
Extraction: The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Piperidine-1-carbothioamide | 144.25 | 14.42 | 0.1 |
| Ethyl 2-bromopyruvate | 195.03 | 19.5 | 0.1 |
| Absolute Ethanol | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Ethyl Acetate | - | 250 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Part III: Synthesis of this compound
Introduction: The final step involves the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation. Extreme caution must be exercised when handling LiAlH₄ as it is highly reactive with water and protic solvents.
Protocol:
-
Reaction Setup: In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (0.05 mol, 1.9 g) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (0.025 mol, 6.36 g) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water again (6 mL) at 0 °C. This sequence (Fieser workup) is crucial for safe and effective quenching.
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF. The filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | 254.35 | 6.36 | 0.025 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.9 | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| 15% Aqueous Sodium Hydroxide | - | 2 mL | - |
Characterization
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their identity and purity.[10]
-
¹H NMR: To confirm the proton environment of the final product. Expected signals would include those for the piperidine ring, the thiazole proton, and the methylene protons of the hydroxymethyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the disappearance of the ester carbonyl stretch and the appearance of a broad O-H stretch in the final product.
Safety Precautions
-
Ethyl 2-bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄) is a highly flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
All organic solvents are flammable and should be handled with care, away from ignition sources.
References
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. National Center for Biotechnology Information. Available at: [Link]
-
N-Phenylpiperidine-1-carbothioamide. International Union of Crystallography. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
New methods for the rapid synthesis of thiazoles. Figshare. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
-
Piperidine-1-carbothioamide. PubChem. Available at: [Link]
-
Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Royal Society of Chemistry. Available at: [Link]
-
¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available at: [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. Available at: [Link]
-
2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. Available at: [Link]
-
4-ethyl-N-phenyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]pyrrole-2-carboxamide. PubChem. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Korean Chemical Society. Available at: [Link]
-
2-ETHYL-4-METHYLTHIAZOLE. Flavor and Extract Manufacturers Association (FEMA). Available at: [Link]
-
Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-ethyl-N-phenyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]pyrrole-2-carboxamide | C22H26N4OS | CID 162680032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. PubChemLite - Piperidine-1-carbothioamide (C6H12N2S) [pubchemlite.lcsb.uni.lu]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Reduction of 2-(piperidin-1-yl)thiazole-4-carboxylic acid esters to alcohols
Executive Summary
The reduction of 2-(piperidin-1-yl)thiazole-4-carboxylic acid esters to their corresponding alcohols is a pivotal transformation in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., SNS-032 analogs) and other aminothiazole-based pharmacophores. While ester reduction is a standard organic transformation, this specific substrate presents unique challenges due to the electronic richness of the thiazole ring (donated by the 2-amino substituent) and the presence of a basic tertiary amine (piperidine).
This guide outlines two distinct protocols:
-
Method A (Discovery Scale): Lithium Aluminum Hydride (LiAlH
) reduction—high throughput, rapid kinetics. -
Method B (Process/Scale-Up): Sodium Borohydride/Lithium Chloride (NaBH
/LiCl)—enhanced safety profile, non-pyrophoric.
Chemical Context & Mechanistic Insights
Substrate Analysis
The substrate contains three critical features influencing reactivity:
-
Thiazole Core: The 1,3-thiazole ring is electron-deficient relative to benzene but, in this case, is enriched by the C2-nitrogen lone pair.
-
C4-Ester: The target for reduction. The electron donation from the C2-piperidine slightly reduces the electrophilicity of the C4-carbonyl, potentially requiring more vigorous reducing conditions than simple aliphatic esters.
-
Piperidine Nitrogen: A basic tertiary amine (
). This Lewis basic site can coordinate to Lewis acidic reducing species ( , ), potentially sequestering hydride equivalents and necessitating higher reagent stoichiometry.
Reaction Pathway
The reduction proceeds via nucleophilic hydride attack. The key to high yield is preventing the formation of stable Amine-Aluminum complexes during workup, which can lead to emulsions and product loss in the aqueous phase.
Figure 1: Stepwise reduction mechanism. Note that the aldehyde intermediate is rarely isolated as it is more reactive than the starting ester.
Reagent Selection Guide
| Feature | Method A: LiAlH | Method B: NaBH |
| Reactivity | Very High (Rapid) | Moderate (Controlled) |
| Solvent | THF or Et | THF/EtOH or THF/MeOH |
| Safety | Pyrophoric; vigorous gas evolution | Safer; no pyrophoric solids |
| Selectivity | Low (Reduces most carbonyls) | High (Tolerates nitro/cyano groups) |
| Workup | Difficult (Aluminum salts/Emulsions) | Simple (Aqueous extraction) |
| Recommended Use | < 5g scale, Discovery Chemistry | > 10g scale, GMP/Process Dev |
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (Standard)
Best for: Rapid synthesis of small batches (100 mg – 5 g).
Reagents:
-
Substrate: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (1.0 equiv)
-
LiAlH
: 2.4 M solution in THF (1.5 – 2.0 equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Rochelle's Salt (Potassium Sodium Tartrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the ester substrate in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition: Add LiAlH
solution dropwise over 10-15 minutes.-
Note: Gas evolution (
) will occur. Ensure proper venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). Product will be much more polar (lower
).
-
-
Fieser Quench (Critical): Cool back to 0 °C. For every x grams of solid LiAlH
used (calculate from molarity), add sequentially:-
x mL Water (very slow addition)
-
x mL 15% NaOH solution
-
3x mL Water
-
-
Workup: Warm to RT and stir for 30 mins until a white granular precipitate forms (Aluminum salts). Add anhydrous
directly to this mixture to dry. -
Filtration: Filter through a celite pad. Wash the pad with THF/EtOAc.
-
Concentration: Evaporate solvent in vacuo to yield the crude alcohol.
Self-Validating Checkpoint:
-
Visual: The crude oil usually solidifies upon standing.
-
NMR: Look for the disappearance of the ester quartet (~4.3 ppm) and triplet (~1.3 ppm). New singlet for
should appear around 4.6 ppm .
Protocol B: NaBH / LiCl System (Scalable)
Best for: Large scale, safety-critical environments, or when avoiding anhydrous strictness.
Mechanism: In situ generation of LiBH
Reagents:
-
Substrate (1.0 equiv)
-
NaBH
(Solid, 3.0 equiv) -
LiCl (Solid, 3.0 equiv)
-
Solvent: THF:Ethanol (1:1 ratio)
Step-by-Step Procedure:
-
Solvation: Dissolve the ester in THF (0.2 M).
-
Salt Addition: Add solid LiCl and solid NaBH
in one portion at RT. -
Co-solvent: Add Ethanol slowly. (Mild gas evolution may occur).
-
Reaction: Stir at RT for 4–16 hours.
-
Optimization: If reaction is sluggish after 4h, heat to 50 °C.
-
-
Quench: Cool to 0 °C. Add Saturated
solution slowly.-
Caution: Do not use HCl. Acidic pH will protonate the piperidine nitrogen (
) and trap the product in the aqueous layer.
-
-
Extraction: Extract with EtOAc (3x).
-
Wash: Wash combined organics with Brine. Dry over
.
Critical Process Parameters & Troubleshooting
Handling the Basic Amine (Piperidine)
The most common failure mode in this synthesis is product loss during workup .
-
Problem: The piperidine nitrogen is basic. If the quench pH is < 8, the molecule becomes a salt (cationic) and stays in the water.
-
Solution: Maintain aqueous pH between 9–10 during extraction. If using the Rochelle's salt method (neutral), this is usually automatic. If using
(mildly acidic), verify the pH of the aqueous layer and adjust with dilute NaOH if necessary before separating layers.
Workflow Decision Tree
Figure 2: Workup decision logic to ensure recovery of the amine-containing product.
Analytical Data Summary
| Technique | Expected Observation for Product (Alcohol) |
| TLC ( | Significant drop in |
| Appearance of singlet | |
| LC-MS | Mass shift: |
| Solubility | Soluble in DMSO, MeOH, DCM. Poor solubility in Hexanes/Water. |
References
-
Kimball, S. D., et al. (2004).[1] "Sar of Imidazo[1,2-a]Pyrazine-Based Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 47(7), 1768–1782. (Describes the synthesis of SNS-032 and reduction of thiazole intermediates).
-
Shanghai Institute of Pharmaceutical Industry. (2004). "Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester." CN Patent 1554648A. (Describes the Borohydride/LiCl reduction system for thiazoles).
-
Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.
-
Common Organic Chemistry. "Reduction of Esters to Alcohols using LiAlH4."
Sources
Synthesis of (Piperidin-1-yl(thiazol-4-yl))methanol via Nucleophilic Aromatic Substitution
An Application Note for Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of (piperidin-1-yl(thiazol-4-yl))methanol through the nucleophilic aromatic substitution (SNAr) of 2-chlorothiazole-4-ylmethanol with piperidine. We present a detailed mechanistic overview, a step-by-step experimental protocol, characterization data, and expert insights into the reaction's causality and potential challenges. This guide is intended for researchers in medicinal chemistry and drug development engaged in the synthesis of novel heterocyclic scaffolds.
Introduction and Significance
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities. Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The convergence of these two pharmacophores through a C-N bond offers a powerful strategy for generating novel chemical entities with significant therapeutic potential.
This application note details the synthesis of a piperidine-substituted thiazole derivative via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1][2] Specifically, we focus on the displacement of a chlorine atom at the C2 position of a thiazole ring, a position that is electronically activated for nucleophilic attack.[3][4] Understanding and mastering this protocol enables the efficient construction of diverse libraries of substituted thiazoles for screening in drug discovery programs.
Reaction Mechanism: The SNAr Pathway
The substitution of the chlorine atom on the 2-chlorothiazole ring by piperidine proceeds through a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[1][2][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic nitrogen atom of piperidine on the electron-deficient C2 carbon of the thiazole ring. This carbon is particularly electrophilic due to the inductive electron-withdrawing effect of the adjacent ring nitrogen and sulfur atoms. This step disrupts the aromaticity of the thiazole ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1] The negative charge is resonance-stabilized by delocalization onto the electronegative heteroatoms of the ring.
-
Elimination & Aromaticity Restoration: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. The resulting product is the 2-piperidinylthiazole derivative.
In this specific reaction, piperidine can play a dual role. One equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. Alternatively, a non-nucleophilic base may be added.[6]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks (TLC) and a robust purification procedure to ensure high purity of the final compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Equiv. | Notes |
| 2-Chlorothiazole-4-ylmethanol | C₄H₄ClNOS | 149.60 | 1.0 g | 1.0 | Starting material |
| Piperidine | C₅H₁₁N | 85.15 | 1.7 g (2.0 mL) | 3.0 | Nucleophile and base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ~300 mL | - | For chromatography |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | ~50 mL | - | For aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |
| Silica Gel | SiO₂ | - | ~50 g | - | Stationary phase for chromatography |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiazole-4-ylmethanol (1.0 g, 6.68 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask to dissolve the starting material.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon gas. An inert atmosphere is crucial to prevent moisture from interfering with the reaction.
-
Reagent Addition: At room temperature, add piperidine (2.0 mL, 20.0 mmol, 3.0 equiv.) to the stirred solution using a syringe. The use of an excess of piperidine serves to drive the reaction to completion and to act as a base for the HCl byproduct.
-
Heating: Immerse the flask in a pre-heated oil bath or heating mantle and bring the internal temperature to 80-90 °C.
-
Reaction Monitoring: Allow the reaction to stir at this temperature for 6-12 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up - Quenching and Extraction: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual DMF and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, likely as a viscous oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes is recommended to effectively separate the product from any unreacted starting material and byproducts.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Dry the final compound under high vacuum to yield (piperidin-1-yl(thiazol-4-yl))methanol as a pure solid or oil.
Characterization and Expected Results
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
| Analysis | Expected Data |
| Yield | 65-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.5 (s, 1H, thiazole-H), 4.6 (d, 2H, -CH₂OH), 3.4 (t, 4H, piperidine-H α to N), 2.5 (br s, 1H, -OH), 1.6-1.7 (m, 6H, piperidine-H β,γ to N) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~170 (C2-thiazole), 155 (C4-thiazole), 110 (C5-thiazole), 60 (-CH₂OH), 50 (piperidine-C α to N), 26 (piperidine-C β to N), 24 (piperidine-C γ to N) ppm. |
| Mass Spec (ESI+) | m/z: 199.1 [M+H]⁺ |
Note: The exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated starting material or reagent. | 1. Increase reaction temperature to 100 °C or extend reaction time. 2. Use freshly distilled piperidine and ensure starting material is pure. |
| Low Yield | 1. Inefficient extraction due to product solubility in water. 2. Loss of product during chromatography. | 1. Perform additional extractions (e.g., 5x) or use a different solvent like DCM. 2. Use a shallower solvent gradient during column chromatography. |
| Multiple Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor closely. 2. Purify starting materials before the reaction. Consider adding a non-nucleophilic base like K₂CO₃ instead of excess piperidine. |
Causality Behind Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to solvate the polar Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[7]
-
Temperature: Heating is necessary to provide sufficient activation energy for the nucleophilic attack to overcome the aromatic stabilization of the thiazole ring. 80-90 °C is a good starting point to ensure a reasonable reaction rate without causing significant decomposition.
-
Stoichiometry: A 3-fold excess of piperidine is used to ensure it is present in sufficient concentration to act as both a nucleophile and an acid scavenger, pushing the reaction equilibrium towards the product side.
References
- DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substr
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of novel piperidino benzimidazole thiazolidinyl quinoline derivatives. Indian Journal of Chemistry. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. PMC. [Link]
-
Nucleophilic aromatic substitutions - YouTube. YouTube. [Link]
-
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid. SpectraBase. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
-
Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione. RSC Publishing. [Link]
- Process for the preparation of chlorothiazole derivatives.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Oxidation of 2-Piperidinothiazol-4-ylmethanol to 2-Piperidinothiazole-4-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Chemoselectivity Challenges
The transformation of 2-piperidinothiazol-4-ylmethanol into its corresponding aldehyde (2-piperidinothiazole-4-carbaldehyde) is a critical functional group interconversion in the synthesis of thiazole-based therapeutics. However, this specific substrate presents a dual-threat chemoselectivity challenge:
-
The Thiazole Core: The sulfur atom within the thiazole ring is susceptible to over-oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones if harsh oxidants are deployed[1].
-
The Piperidine Ring: The basic secondary amine embedded in the piperidine moiety is highly prone to N-oxidation.
Because of these competing nucleophilic sites, traditional aqueous oxidants (e.g., Jones reagent, KMnO₄) or unbuffered transition-metal oxidants must be strictly avoided. To ensure high scientific integrity and self-validating yields, we recommend two field-proven methodologies: Activated Manganese Dioxide (MnO₂) and the Swern Oxidation .
Activated MnO₂ acts as a heterogeneous surface oxidant that is exceptionally chemoselective for heteroaromatic (benzylic-like) alcohols[2]. It leaves isolated amines and sulfides completely untouched. Alternatively, the Swern oxidation provides a homogeneous, cryogenic approach that relies on an alkoxysulfonium intermediate, specifically targeting the hydroxyl group without engaging the heteroatoms[3].
Quantitative Method Comparison
To assist in experimental design, the following table summarizes the operational parameters and quantitative metrics of the two recommended protocols.
| Parameter | Method A: Activated MnO₂ | Method B: Swern Oxidation |
| Oxidizing Agent | Activated MnO₂ (10–20 equivalents) | (COCl)₂, DMSO, Et₃N |
| Reaction Phase | Heterogeneous (Solid/Liquid) | Homogeneous (Liquid) |
| Operating Temperature | 20 °C – 25 °C (Room Temperature) | -78 °C to Room Temperature |
| Reaction Time | 12 – 24 hours | 2 – 3 hours |
| Chemoselectivity | Exceptional (Specific to activated alcohols) | Excellent (General for primary alcohols) |
| Scalability Profile | High (Limited only by mass of MnO₂ filter cake) | Moderate (Requires management of off-gassing) |
| Primary Byproducts | Insoluble Manganese salts | Dimethyl sulfide (DMS), CO, CO₂ |
| Workup Complexity | Minimal (Celite Filtration) | Moderate (Aqueous Quench & Extraction) |
Experimental Protocols
Method A: Heterogeneous Oxidation via Activated MnO₂ (Industry Standard)
Causality & Design: Because the oxidation occurs entirely on the crystalline surface of the MnO₂ particles, the reaction is strictly dependent on the surface area and activation state of the reagent[2]. A large molar excess (10–20 eq) is logically required to drive the reaction to completion. The primary advantage of this system is its self-validating workup: the reaction is terminated simply by filtering away the solid oxidant, leaving highly pure aldehyde in the filtrate.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 mmol, ~870 mg) in a single portion. Note: Ensure the MnO₂ is freshly activated (e.g., by heating at 120 °C for 12 hours) for optimal kinetics.
-
Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon).
-
Monitoring: Monitor the reaction via TLC (typically 1:1 EtOAc/Hexane). The heteroaromatic methanol will convert cleanly to the less polar aldehyde over 12–24 hours. If starting material persists after 18 hours, add an additional 5.0 mmol of MnO₂.
-
Workup: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.
-
Isolation: Wash the Celite pad thoroughly with additional DCM (3 × 15 mL) and ethyl acetate (1 × 10 mL) to ensure complete product recovery. Concentrate the combined filtrates under reduced pressure to yield the pure 2-piperidinothiazole-4-carbaldehyde.
Method B: Homogeneous Swern Oxidation (Cryogenic Alternative)
Causality & Design: If the substrate exhibits poor solubility in DCM, or if activated MnO₂ batches are inconsistent, the Swern oxidation is the most reliable homogeneous alternative. Oxalyl chloride activates DMSO to form a reactive chlorosulfonium salt. The primary alcohol attacks this intermediate, and subsequent addition of triethylamine (Et₃N) drives an intramolecular elimination to yield the aldehyde[3]. The strict -78 °C environment is required to prevent the premature decomposition of the chlorosulfonium intermediate and to avoid the formation of unwanted alkylthiomethyl ethers[3].
Step-by-Step Procedure:
-
Activation of DMSO: To a flame-dried flask under Argon, add anhydrous DCM (8 mL) and oxalyl chloride (1.5 mmol, 130 µL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Intermediate Formation: Dropwise, add anhydrous DMSO (3.0 mmol, 213 µL) dissolved in DCM (1 mL) over 5 minutes. Caution: Copious gas evolution (CO and CO₂) will occur. Stir at -78 °C for 15 minutes to ensure complete formation of the chlorosulfonium salt[3].
-
Substrate Addition: Dissolve this compound (1.0 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes. Maintain the temperature at -78 °C and stir for an additional 45 minutes.
-
Elimination Step: Add anhydrous triethylamine (Et₃N, 5.0 mmol, 700 µL) dropwise. The excess base is necessary to neutralize the generated HCl and prevent protonation of the piperidine nitrogen, which would otherwise stall the elimination step.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace dimethyl sulfide or unreacted starting material remains.
Workflow Visualization
Workflow for the chemoselective oxidation of this compound.
References
-
Title : Thiazole - Wikipedia Source : wikipedia.org URL : [Link]
-
Title : Swern Oxidation of Alcohols To Aldehydes and Ketones Source : masterorganicchemistry.com URL :[Link]
-
Title : Science of Synthesis Knowledge Updates 2025/1 Source : thieme-connect.de URL :[Link]
Sources
Application Note: A Comprehensive Guide to the Esterification of 2-Piperidinothiazol-4-ylmethanol with Carboxylic Acids
Abstract
The formation of ester linkages is a cornerstone of modern medicinal chemistry, enabling the synthesis of prodrugs, the modulation of pharmacokinetic properties, and the exploration of structure-activity relationships (SAR). The 2-piperidinothiazole scaffold is a privileged structure in drug discovery, and its derivatization is of significant interest. This application note provides a detailed guide for researchers on the reaction conditions for coupling 2-piperidinothiazol-4-ylmethanol with a variety of carboxylic acids. We delve into the mechanistic rationale behind reagent selection, present detailed, step-by-step protocols for common and effective coupling methods, and offer a troubleshooting guide to address potential challenges. The protocols are designed to be robust and adaptable for a wide range of substrates, ensuring high yields and purity.
Introduction and Reaction Overview
The coupling of an alcohol with a carboxylic acid to form an ester is a fundamental transformation. While classic Fischer esterification, using a strong acid catalyst and heat, is effective for simple substrates, it is often incompatible with complex, multifunctional molecules like this compound due to the harsh conditions. Modern synthetic chemistry relies on coupling reagents that operate under mild, neutral conditions to activate the carboxylic acid, facilitating its reaction with the alcohol.
The primary focus of this guide is the carbodiimide-mediated coupling reaction, often referred to as the Steglich esterification, which is renowned for its mildness and broad substrate scope. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
General Reaction Scheme:
Mechanistic Insights: The Role of Carbodiimides and Catalysts
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Steglich esterification proceeds through a series of well-defined steps.
-
Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
The Crucial Role of DMAP: While the alcohol can, in principle, react directly with the O-acylisourea, this reaction can be slow. A competing, irreversible side reaction is the 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which halts the desired reaction and reduces the yield.
-
Acyl Transfer and Ester Formation: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This forms a reactive acyl-pyridinium intermediate ("active ester") and releases the urea byproduct. The alcohol (this compound) then readily reacts with this highly electrophilic intermediate to furnish the final ester product and regenerate the DMAP catalyst.
Caption: Figure 1: Mechanism of Steglich Esterification.
Comparative Overview of Reagent Selection
The success of the coupling reaction hinges on the appropriate selection of reagents. The following table provides a comparative overview of common choices for coupling reactions of this type.
| Reagent Class | Example(s) | Base | Solvent | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | None required (unless starting from salt); DMAP (catalyst) | DCM, DMF | Mild conditions, cost-effective, widely applicable. | DCC produces insoluble DCU byproduct which requires filtration; potential for N-acylurea side product without DMAP. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | DIPEA, TEA | DMF, NMP | High reactivity, fast reaction times, low racemization for chiral acids, suitable for difficult couplings. | Higher cost, can cause allergic reactions, byproducts must be removed via work-up/chromatography. |
Detailed Experimental Protocols
These protocols provide a starting point for the synthesis. Optimization may be required depending on the specific carboxylic acid used.
Protocol 1: Standard EDC/DMAP Mediated Coupling (Steglich Esterification)
This method is the recommended first approach due to its reliability, mild conditions, and cost-effectiveness. The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and this compound (1.0 eq).
-
Dissolve the starting materials in a minimal amount of anhydrous DCM (or DMF for less soluble substrates). A typical concentration is 0.1-0.2 M.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC.HCl (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure ester.
Protocol 2: HATU-Mediated Coupling for Challenging Substrates
For sterically hindered carboxylic acids or when the EDC/DMAP method yields poor results, a more potent uronium-based coupling reagent like HATU is recommended.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature. These
Troubleshooting & Optimization
Improving yield of 2-Piperidinothiazol-4-ylmethanol in Hantzsch cyclization
This guide serves as a technical support resource for researchers optimizing the synthesis of 2-(piperidin-1-yl)thiazol-4-ylmethanol via the Hantzsch thiazole cyclization. The content is structured to address yield bottlenecks, mechanistic failures, and purification challenges.
Executive Summary & Strategic Analysis
The synthesis of 2-(piperidin-1-yl)thiazol-4-ylmethanol typically proceeds via the condensation of piperidine-1-carbothioamide with an
Core Reaction Pathways
Two primary routes exist. Select the route that matches your current precursor:
-
Route A (Recommended for High Yield): Cyclization with Ethyl Bromopyruvate to form the ester, followed by reduction (LiAlH
or NaBH ). This route avoids unstable haloketones. -
Route B (Direct/Legacy): Cyclization with 1,3-Dichloroacetone to form the 4-chloromethyl intermediate, followed by hydrolysis. This route is shorter but prone to polymerization and "tar" formation.
Visualizing the Chemistry
The following diagram outlines the mechanistic pathway and critical control points for Route A (Ester Intermediate), which offers the highest reproducibility.
Caption: Mechanistic flow of the Hantzsch synthesis via the ester intermediate. The dehydration step is thermodynamically driven but can be reversible if water is not sequestered.
Troubleshooting Guides (Q&A)
Category A: Low Yield (<40%)
Q: My reaction conversion is high, but the isolated yield is low. Where is the product? A: The product, 2-(piperidin-1-yl)thiazol-4-ylmethanol , contains both a basic amine (piperidine/thiazole nitrogen) and a polar hydroxyl group. It is likely amphiphilic and water-soluble.
-
Diagnosis: Check the aqueous layer of your extraction.[1][2]
-
Solution: Do not use simple ether/water extraction.
-
Protocol: Neutralize the reaction mixture to pH 8-9 (using sat. NaHCO
).[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Extraction: Use DCM (Dichloromethane) or CHCl
/Isopropanol (3:1) for extraction. The alcohol is poorly soluble in non-polar solvents like Hexane or Ether. -
Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic product out.
-
Q: I see a significant amount of unreacted thioamide.
A: This indicates the
-
Cause: Ethyl bromopyruvate and 1,3-dichloroacetone are lachrymators that degrade (polymerize) upon storage.
-
Solution:
-
Purify Reagent: Distill Ethyl bromopyruvate under vacuum if it is dark brown.
-
Excess Reagent: Use 1.2 - 1.5 equivalents of the haloketone relative to the thioamide.
-
Solvent Switch: Switch from Ethanol to DMF or Dioxane . The higher boiling point allows for faster kinetics, driving the reaction before reagent decomposition occurs.
-
Category B: Impurity Profile (Tars & Colors)
Q: The reaction turns black/dark brown, and purification is difficult.
A: This is the "Hantzsch Tar," caused by the polymerization of the
-
Cause: Reaction temperature is too high or acid concentration is uncontrolled.
-
Solution:
-
Scavenger Base: Add 0.5 - 1.0 eq of NaHCO
or CaCO directly to the reaction pot. This neutralizes the HBr/HCl generated in situ, preventing acid-catalyzed polymerization of the starting material while allowing the cyclization to proceed. -
Temperature Control: Do not reflux immediately. Stir at Room Temperature for 1-2 hours to allow the S-alkylation (first step) to complete, then heat to reflux to drive the dehydration.
-
Optimized Experimental Protocol
Target: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (Precursor to Methanol) Note: This route is preferred over direct synthesis for purity reasons.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Piperidine-1-carbothioamide | 1.0 eq | Nucleophile | Must be dry/white solid. |
| Ethyl Bromopyruvate | 1.2 eq | Electrophile | If dark, distill (bp ~85°C @ 10mmHg). |
| Ethanol (Absolute) | [0.5 M] | Solvent | High polarity stabilizes transition state. |
| Magnesium Sulfate (MgSO | 0.5 eq | Dehydrating Agent | Optional: Drives equilibrium. |
Step-by-Step Methodology
-
Preparation: Dissolve Piperidine-1-carbothioamide (10 mmol) in absolute Ethanol (20 mL).
-
Addition: Add Ethyl Bromopyruvate (12 mmol) dropwise at Room Temperature (RT). Do not rush this step.
-
Incubation: Stir at RT for 1 hour.
-
Why? This allows the formation of the S-alkylated intermediate without thermal degradation.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 3-5 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the thioamide.
-
-
Workup (Critical):
-
Cool to RT.
-
Concentrate ethanol to ~20% volume.
-
Pour into saturated aqueous NaHCO
(50 mL). -
Extract with DCM (3 x 30 mL).
-
Dry over Na
SO and concentrate.
-
-
Reduction to Methanol:
-
Dissolve the crude ester in dry THF.
-
Add LiAlH
(1.5 eq) at 0°C. Stir 1h. -
Quench (Fieser method: Water, 15% NaOH, Water). Filter and concentrate.
-
Logic Tree for Troubleshooting
Use this flow to diagnose specific failures in your current experiment.
Caption: Diagnostic logic tree for identifying the root cause of Hantzsch synthesis failure.
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization
- Citation: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
- Relevance: Defines the reactivity profiles of various -haloketones (bromopyruv
-
Source:
-
Synthesis of 2-Aminothiazole Derivatives
- Citation: Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives as biologically active agents. Acta Pharmaceutica Sinica B.
- Relevance: Provides general protocols for workup and isol
-
Source:
-
Piperidine-Thiazole Hybrid Synthesis
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111170990B - Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation side products during thiazole methanol synthesis
Technical Support Center: Thiazole Methanol Synthesis Topic: Preventing Oxidation Side Products & Impurities
Welcome to the Thiazole Synthesis Support Hub
Status: Operational | Tier: Level 3 (Senior Scientist) Objective: Eliminate oxidation side products (aldehydes, ketones, N-oxides, sulfoxides) during the synthesis of thiazole methanols.
This guide addresses the specific instability of the thiazole ring and its substituents. Unlike benzene analogs, the thiazole ring is electron-deficient at C2 but susceptible to specific oxidative mechanisms that can ruin a batch during what should be a routine workup.
Part 1: Troubleshooting Guides (FAQs)
Ticket #101: "My thiazole methanol oxidized to a ketone/aldehyde during acidic workup. I didn't add any oxidant."
Diagnosis: Auto-oxidation via Thiazoline Intermediate.
Root Cause: Thiazol-2-ylmethanols are uniquely unstable in acidic, aerobic conditions. Research by D'Auria et al. indicates that protonation of the thiazole nitrogen allows the ring to tautomerize or form a thiazoline intermediate . This intermediate is highly susceptible to attack by atmospheric oxygen (
-
Immediate Action: Stop using sulfuric acid or strong acidic washes (HCl) in the presence of air.
-
Protocol Adjustment: Perform the quench and extraction at neutral or slightly basic pH (pH 7–8).
-
Atmosphere: If an acidic step is chemically necessary (e.g., to hydrolyze an acetal), it must be done under a strict Argon/Nitrogen atmosphere.
Ticket #102: "I see a polar impurity by TLC that isn't the aldehyde. Is it the N-oxide?"
Diagnosis: S-Oxidation (Sulfoxide/Sulfone) or N-Oxidation. Root Cause: While N-oxides are possible, the sulfur atom in the thiazole ring is also a nucleophilic site. If you are using oxidants (like mCPBA) elsewhere in the molecule, or if you store the compound in DMSO , you risk S-oxidation.
-
DMSO Warning: DMSO can act as an oxidant.[1] Thiazoles stored in DMSO at room temperature can slowly convert to sulfoxides, especially under light exposure [2]. The Fix:
-
Solvent Switch: Avoid DMSO for long-term storage; use anhydrous ethanol or store as a solid at -20°C.
-
Reagent Selection: If oxidizing another part of the molecule, use selective oxidants or protect the thiazole nitrogen/sulfur if possible (though difficult).
Ticket #103: "Lithiation at C2 resulted in a complex mixture/dimers."
Diagnosis: Oxidative Coupling or Ring Opening. Root Cause: 2-Lithiothiazoles are thermally unstable. Above -60°C, they can undergo ring-opening fragmentation (to isonitriles/thiolates) or oxidative dimerization if any trace of iodine/bromine or oxygen is present. The Fix:
-
Temperature Rule: Maintain reaction temperature strictly below -70°C .
-
Quenching: Quench the lithiated species immediately with the electrophile (aldehyde). Do not let the lithiated species "stir" without a partner for long periods.
Part 2: Experimental Protocols
Protocol A: Safe Reduction of Thiazole Aldehydes to Methanol
Designed to prevent re-oxidation during workup.
Reagents:
-
Substrate: Thiazole-2-carbaldehyde (1.0 eq)[2]
-
Reductant:
(1.2 eq)[2] -
Solvent: Methanol (Anhydrous)
-
Quench: Saturated
(aqueous)
Step-by-Step:
-
Dissolution: Dissolve the aldehyde in methanol (0.1 M concentration) under
. -
Cooling: Cool the solution to 0°C (ice bath). Do not skip this. Room temp promotes side reactions.
-
Addition: Add
portion-wise over 10 minutes. Evolution of gas will occur. -
Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC.[2][3]
-
Critical Quench: Once complete, add water or sat.
dropwise at 0°C.-
Avoid strong acids like 1M HCl for quenching if the product is a 2-substituted thiazole methanol.
-
-
Extraction: Concentrate to remove MeOH (rotovap at <30°C). Extract aqueous residue with EtOAc.[2]
-
Drying: Dry organic layer over
(avoid if slightly acidic conditions are a concern, though usually fine).
Protocol B: C2-Lithiation and Trapping (The "Reverse Addition" Method)
Designed to minimize ring opening and oxidative dimerization.
Reagents:
-
Substrate: 2-Bromothiazole (1.0 eq)
-
Lithiation Agent:
(1.05 eq, 2.5M in hexanes) -
Electrophile: Benzaldehyde (1.1 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask. Purge with Argon. Add THF.
-
Cooling: Cool THF to -78°C (Dry ice/Acetone).
-
Lithiation: Add
dropwise. -
Substrate Addition: Add 2-bromothiazole dropwise slowly down the side of the flask.
-
Why? Adding the substrate to the base (or vice versa) at -78°C ensures the sensitive 2-lithiothiazole is generated only at low temp.
-
Wait time: Stir for exactly 15–20 mins at -78°C. Do not exceed 30 mins.
-
-
Trapping: Add the aldehyde (neat or in THF) dropwise.
-
Warm-up: Allow to warm to -20°C over 1 hour.
-
Quench: Quench with sat.
while still cold.
Part 3: Data & Visualization
Table 1: Common Side Products & Prevention
| Side Product | Structure Description | Cause | Prevention Strategy |
| Thiazole Ketone/Aldehyde | Oxidation of the alcohol handle ( | Acidic workup + Air ( | Use neutral workup; Exclude air; Avoid |
| Thiazole N-Oxide | Oxygen attached to Ring Nitrogen ( | Strong oxidants (mCPBA, | Use milder oxidants; Protect N if possible. |
| Sulfoxide/Sulfone | Oxygen attached to Ring Sulfur ( | Storage in DMSO; High temp oxidation | Store in EtOH/Solid at -20°C; Avoid DMSO. |
| Ring-Opened Nitrile | Linear thio-isonitrile fragments | Lithiation > -50°C | Keep lithiation < -70°C; Quench rapidly. |
Diagram 1: The "Unusual Oxidation" Mechanism
Visualizing why acidic workup fails for thiazole methanols.
Caption: Mechanism of acid-catalyzed auto-oxidation of thiazole methanols. Protonation facilitates attack by molecular oxygen, leading to the carbonyl impurity [1].
Diagram 2: Synthesis Workflow Decision Tree
Choosing the right path to minimize impurities.
Caption: Decision tree for synthesizing thiazole methanols. Path A (Reduction) requires pH control; Path B (Lithiation) requires temperature control.
References
-
D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions . Journal of the Chemical Society, Perkin Transactions 1, (1), 37–39.[4] Link
-
BenchChem. (2025).[2] Improving the stability of thiazole compounds in DMSO for long-term storage . BenchChem Technical Guides. Link
- Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthesis of Formyl Synthons. Chemical Reviews, 104(5), 2557–2600.
Sources
Technical Support Center: Purification of 2-Piperidinothiazol-4-ylmethanol
Welcome to the technical support center for the purification of piperidine-containing heterocyclic compounds. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of unreacted piperidine from crude 2-Piperidinothiazol-4-ylmethanol. The methodologies discussed are grounded in established chemical principles and are designed to help researchers, scientists, and drug development professionals achieve high-purity compounds for their downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the complete removal of unreacted piperidine from my this compound crude product so critical?
A1: The Rationale for Rigorous Purification
Residual piperidine, a volatile and corrosive secondary amine, can significantly compromise the integrity of your research.[1][2] Its presence, even in trace amounts, can lead to several complications:
-
Interference with Downstream Reactions: As a nucleophilic base, piperidine can react with electrophilic reagents in subsequent synthetic steps, leading to unwanted byproducts and reduced yields.
-
Inaccurate Biological Assays: If the final compound is intended for biological screening, residual piperidine can exhibit its own bioactivity, leading to false-positive results or confounding data interpretation.
-
Complications in Spectroscopic Analysis: The characteristic signals of piperidine in NMR spectra can overlap with those of your target molecule, making structural elucidation and purity assessment challenging.[1]
-
Product Instability: Piperidine is known to react with atmospheric carbon dioxide to form solid piperidine carbonate, which can cause a seemingly pure oil or solid to precipitate over time.[3]
Therefore, achieving a high degree of purity is not merely an aesthetic goal but a prerequisite for reliable and reproducible scientific outcomes.
Q2: My reaction is complete. What is the most efficient initial step to remove the bulk of the unreacted piperidine?
A2: Initial Bulk Removal Strategies
Your first purification step should be a bulk removal technique aimed at significantly reducing the piperidine concentration. The choice between these methods depends on the scale of your reaction and the properties of your solvent and product.
Strategy 1: Removal by Evaporation (for Volatile Solvents)
This method leverages the significant difference in boiling points between piperidine and the likely much higher boiling point of your product.
-
Principle: Piperidine has a boiling point of 106 °C.[1][4] By concentrating your reaction mixture under reduced pressure (e.g., using a rotary evaporator), you can co-evaporate the piperidine along with the reaction solvent. For optimal results, an intermediate "chaser" solvent can be added.
-
Step-by-Step Protocol:
-
Once the reaction is complete, transfer the mixture to a round-bottom flask.
-
Concentrate the solution on a rotary evaporator to remove the reaction solvent.
-
Add a volume of a higher-boiling point solvent in which your product is soluble (e.g., toluene, boiling point 111 °C) to the crude residue.
-
Concentrate the mixture again. The toluene will form a low-boiling azeotrope with the residual piperidine, facilitating its removal.[5]
-
Repeat the toluene addition and evaporation step 2-3 times for maximum removal.
-
Table 1: Physical Properties of Piperidine and Common Solvents
| Compound | Boiling Point (°C) | Miscibility with Water |
| Piperidine | 106[1][2] | Miscible[2][6] |
| Dichloromethane (DCM) | 39.6 | Poor |
| Ethyl Acetate (EtOAc) | 77.1 | Slight |
| Tetrahydrofuran (THF) | 66 | Miscible |
| Toluene | 111 | Immiscible |
Strategy 2: Acid-Base Extraction
This is a highly effective and widely used chemical method to separate basic amines from a reaction mixture.[7][8]
-
Principle: As a secondary amine, piperidine is basic and will react with a dilute acid to form a water-soluble ammonium salt (piperidinium chloride).[] This salt will partition into the aqueous phase, while your likely less basic or neutral product remains in the organic layer.
-
Step-by-Step Protocol:
-
Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[7]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The piperidinium salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).
-
Drain the aqueous layer.
-
Repeat the wash with fresh 1 M HCl two more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q3: My product, this compound, is also basic. How can I perform an acid wash without losing it to the aqueous layer?
A3: Selective Extraction Based on Basicity (pKa)
This is an excellent and critical question. The key is to exploit the likely difference in basicity (pKa of the conjugate acid) between piperidine and your target compound. Piperidine is a relatively strong organic base with a pKa of its conjugate acid around 11.22.[1] The thiazole nitrogen in your product is significantly less basic.
-
Recommendation: Instead of a strong acid like HCl, use a milder or buffered acidic solution. A 5% aqueous solution of citric acid or saturated ammonium chloride (NH₄Cl) solution can be effective. These milder acids are strong enough to protonate the highly basic piperidine but may not be acidic enough to fully protonate your less basic product, allowing it to remain in the organic layer.
-
Experimental Validation: Before committing your entire batch, perform a small-scale test. Dissolve a small amount of the crude material and perform the mild acid wash. Analyze both the organic and aqueous layers by TLC or LC-MS to confirm that your product remains in the organic phase while the piperidine is removed.
Q4: I've done an acid wash, but my NMR still shows trace amounts of piperidine. What are the next steps for final purification?
A4: Fine-Tuning Purification for High-Purity Compounds
Trace impurities often require more sophisticated techniques. The choice depends on whether your product is a solid or a high-boiling oil.
Technique 1: Flash Column Chromatography
Chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10]
-
For Basic Compounds on Silica Gel: Standard silica gel is acidic and can cause basic compounds like yours to streak or remain irreversibly on the column.[11]
-
Solution: Neutralize the silica by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (NEt₃) or a few drops of ammonia solution to the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[11]
-
Protocol:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC), remembering to add the basic modifier to the TLC jar.
-
Prepare your column with silica gel slurried in the initial, less polar eluent.
-
Dissolve your crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Technique 2: Recrystallization
If your this compound is a solid, recrystallization is an excellent final step to achieve high purity.[12][13]
-
Principle: This technique relies on the differences in solubility between your product and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve your product completely when hot but poorly when cold, while the impurities remain dissolved in the cold solvent.[12][14]
-
Solvent Screening Protocol:
-
Place a small amount of your crude solid (20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a mixture like ethanol/water) dropwise.
-
Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will dissolve the solid upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable choice for recrystallization.
-
-
General Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.[12]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to form large crystals.
-
Once crystal formation appears complete, cool the flask in an ice-water bath to maximize yield.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Summary of Purification Methods
Table 2: Comparison of Purification Techniques
| Method | Principle | Best For | Pros | Cons |
| Evaporation w/ Chaser | Difference in boiling points/azeotrope formation | Initial bulk removal of piperidine. | Fast, simple, requires standard lab equipment. | May not remove all traces; product must be thermally stable. |
| Acid-Base Extraction | Difference in basicity (pKa).[7] | Highly effective bulk removal of piperidine. | High capacity, fast, cost-effective. | Risk of product loss if it is also strongly basic.[7] |
| Silica Gel Chromatography | Differential adsorption.[11] | Removing trace impurities from non-polar to moderately polar compounds. | High resolution, versatile. | Can be slow, requires solvent, risk of product loss on acidic silica.[11] |
| Recrystallization | Differential solubility.[12][14] | Final purification of solid compounds to achieve high purity. | Can yield very pure material, cost-effective. | Product must be a solid; some product loss in the mother liquor is inevitable.[11] |
References
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperidine.
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. moravek.com [moravek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. athabascau.ca [athabascau.ca]
- 13. mt.com [mt.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Validation & Comparative
HPLC Method Development for 2-Aminothiazole Alcohol Derivatives: A Comparative Guide to Stationary Phase Selection
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of PFP (Pentafluorophenyl) stationary phases against traditional C18 and HILIC alternatives for aminothiazole analysis.
Executive Summary: The Polarity-Basicity Paradox
2-aminothiazole derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antimicrobial agents, and GPCR ligands. However, when these scaffolds are functionalized with alcohol groups (e.g., 2-amino-4-(hydroxymethyl)thiazole), they present a dual analytical challenge:
-
High Polarity: The hydroxyl group reduces hydrophobicity, leading to poor retention on standard C18 columns.
-
Basicity (pKa ~5.4): The thiazole nitrogen and exocyclic amine interact strongly with residual silanols on silica supports, causing severe peak tailing.
This guide evaluates the performance of Pentafluorophenyl (PFP) core-shell technology—the "Product" in this comparison—against standard C18 (Octadecyl) and HILIC (Hydrophilic Interaction) alternatives. We demonstrate why PFP offers the superior balance of retention, selectivity, and peak symmetry for this specific chemical class.
Technical Comparison: PFP vs. C18 vs. HILIC
The following analysis compares the three stationary phases based on retention mechanisms relevant to 2-aminothiazole alcohol derivatives.
Table 1: Comparative Performance Metrics
| Feature | Standard C18 (Alternative A) | HILIC (Alternative B) | PFP Core-Shell (The Solution) |
| Primary Mechanism | Hydrophobic Interaction | Partitioning into water-rich layer | |
| Retention of Polar Alcohols | Poor (Often elutes near | Excellent | Good (Enhanced by dipole interactions) |
| Peak Shape for Bases | Poor (Tailing factor > 1.5 common) | Good (Ammonium buffer suppression) | Excellent (Rigid ligand structure shields silanols) |
| Selectivity for Isomers | Low (Hydrophobicity driven) | Moderate | High (Shape selectivity) |
| Equilibration Time | Fast (5–10 column volumes) | Slow (20–40 column volumes) | Fast (5–10 column volumes) |
| MS Compatibility | High | Moderate (High salt often needed) | High (Bleed-free) |
Deep Dive: Why C18 Fails and PFP Excels
-
The C18 Limitation: Standard alkyl phases rely solely on hydrophobic dispersion forces. For small, polar aminothiazole alcohols, the hydrophobic footprint is insufficient for adequate retention (
). Furthermore, the accessible silanols on the base silica act as cation-exchange sites for the protonated amine, resulting in "shark-fin" tailing. -
The PFP Advantage: The fluorine atoms on the PFP ring create a localized electron deficiency (Lewis acid character). This allows the phase to interact with the electron-rich nitrogen of the thiazole ring (
interaction) and the hydroxyl group (H-bonding). This "multimode" retention provides orthogonal selectivity and stronger retention without requiring 100% aqueous conditions that risk phase collapse.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for selecting the optimal method based on the specific hydrophobicity (LogP) of the derivative.
Figure 1: Decision tree for stationary phase selection. PFP is the recommended starting point for polar aminothiazoles to avoid the common pitfalls of C18.
Experimental Protocol: PFP Method Validation
This protocol is designed to be self-validating . The use of an ammonium formate buffer ensures pH control (pH ~3.0) where the thiazole is protonated but silanols are suppressed, while the PFP phase provides the necessary retention.
Materials & Reagents[1][2][3][4]
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Sample: 2-amino-4-(hydroxymethyl)thiazole (1 mg/mL in 90:10 Water:ACN).
Instrument Parameters[5]
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C (Improves mass transfer and peak shape)
-
Detection: UV @ 260 nm (Thiazole max)
-
Injection Volume: 2 µL
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 3 | Initial hold for polar retention |
| 1.0 | 3 | Isocratic hold |
| 6.0 | 40 | Gradient elution |
| 6.1 | 95 | Wash |
| 8.0 | 95 | Wash hold |
| 8.1 | 3 | Re-equilibration |
| 10.0 | 3 | End of Run |
Expected Results (Data Synthesis)
The table below illustrates the typical improvement seen when switching from C18 to PFP for these derivatives.
| Parameter | C18 Result (Control) | PFP Result (Optimized) | Interpretation |
| Retention Time ( | 1.2 min (Near void) | 3.4 min | PFP engages in dipole-dipole interactions with the alcohol. |
| Tailing Factor ( | 1.8 | 1.1 | PFP ligand density shields silanols; |
| Resolution ( | < 1.5 (vs. impurity) | > 3.0 | Orthogonal selectivity separates synthetic byproducts. |
Mechanism of Action Visualization
Understanding why the separation works is crucial for troubleshooting. The diagram below details the molecular interactions occurring at the PFP surface.
Figure 2: Interaction mechanism. The PFP phase utilizes Pi-Pi and Dipole interactions for retention, while low pH suppresses unwanted silanol exchange.
Troubleshooting Guide
-
Issue: Low Retention on PFP.
-
Cause: Mobile phase pH is too low (suppressing ionization of the thiazole) or organic start is too high.
-
Fix: Ensure pH is ~3.0. Start gradient at 0-1% B if necessary. PFP is stable in 100% aqueous conditions (unlike C18).
-
-
Issue: Peak Splitting.
-
Cause: Solvent mismatch. Injecting a sample dissolved in 100% MeOH onto a high-aqueous gradient.
-
Fix: Dissolve sample in initial mobile phase (e.g., 97% Water / 3% ACN).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]
-
Chromatography Online. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International. Retrieved from [Link]
-
Tóth, A., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Thiazole Hydroxyl Group Identification: A Comparative IR Spectroscopy Guide
Topic: Infrared spectroscopy (IR) peaks for thiazole hydroxyl groups Content Type: Publish Comparison Guides
Executive Summary
The "Product": Accurate structural elucidation of thiazole-hydroxyl tautomers via Infrared Spectroscopy. The "Alternative": Conventional functional group analysis which often misidentifies these moieties as simple phenols, amides, or cyclic ketones.
For researchers in drug discovery, the "hydroxythiazole" scaffold presents a deceptive analytical challenge. Unlike simple phenols, thiazole hydroxyl groups rarely exist as static -OH moieties. Instead, they undergo rapid keto-enol tautomerism, predominantly favoring the oxo- (lactam) forms: thiazolin-2-one, thiazolin-4-one, and thiazolin-5-one.
This guide compares the IR spectral signatures of the True Hydroxy (Enol) forms against the thermodynamically dominant Oxo (Keto) forms. It provides a self-validating experimental protocol to distinguish these isomers, preventing critical structural misassignments in SAR (Structure-Activity Relationship) studies.
Technical Comparison: Enol vs. Keto Signatures
The core distinction lies in the trade-off between the O-H stretch/C=N ring stretch (Enol) and the N-H stretch/C=O carbonyl stretch (Keto).
The 2-Hydroxythiazole System (2-Thiazolinone)
This is the most common scaffold in medicinal chemistry. In the solid state and polar solvents, the equilibrium shifts almost entirely to the 2-thiazolinone (lactam) form.
| Feature | True Enol Form (2-Hydroxythiazole) | Dominant Keto Form (2-Thiazolinone) | Differentiation Logic |
| Primary Marker | O-H Stretch: 3500–3600 cm⁻¹ (Sharp, free) or 3200–3400 cm⁻¹ (Broad, H-bonded) | C=O Stretch: 1650–1690 cm⁻¹ (Strong, Amide-like) | The presence of a strong carbonyl band <1700 cm⁻¹ confirms the keto form.[1] |
| Secondary Marker | C=N Stretch: ~1600–1620 cm⁻¹ | N-H Stretch: 3100–3400 cm⁻¹ (Broad, often multiple bands) | Look for the N-H "hump" obscuring the C-H region in the keto form. |
| Ring Modes | Aromatic thiazole ring breathing (~1450–1550 cm⁻¹) | Modified ring vibrations due to loss of aromaticity. | Keto form loses full aromatic character, shifting ring modes. |
The 4- and 5-Hydroxythiazole Systems
These isomers are less stable and often function as reactive intermediates. Their carbonyl peaks shift significantly due to ring strain and conjugation differences.
-
4-Hydroxythiazole / Thiazolin-4-one:
-
Keto Marker: C=O stretch appears at 1680–1720 cm⁻¹ . This is higher energy than the 2-isomer because it lacks the direct flanking nitrogens of a urea-like system.
-
Enol Marker: C=C stretch of the enol ether form appears near 1620 cm⁻¹.
-
-
5-Hydroxythiazole / Thiazolin-5-one:
Comparative Data Analysis
The following table synthesizes experimental data for substituted thiazole derivatives to establish the baseline frequencies for the parent tautomers.
Table 1: Characteristic IR Frequencies (cm⁻¹)
| Tautomer System | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| 2-Thiazolinone | C=O[1][2][4] Stretch | 1640 – 1690 | Strong | Often lowers to ~1640 if H-bonded in dimers. |
| (Keto dominant) | N-H Stretch | 3100 – 3400 | Medium/Broad | Overlaps with O-H; distinguish by D₂O exchange. |
| C-S Stretch | 680 – 710 | Weak | Diagnostic for the thio-ether linkage. | |
| 4-Thiazolinone | C=O Stretch | 1680 – 1710 | Strong | Resembles conjugated ketones. |
| (Keto/Enol mix) | C=N Stretch | 1590 – 1610 | Medium | Only present if enol character is significant. |
| 5-Thiazolinone | C=O[2] Stretch | 1700 – 1750 | Strong | Can be confused with esters/lactones. |
| (Unstable Keto) | C-H Stretch (C4) | 3050 – 3100 | Weak | sp² C-H indicates unsaturation adjacent to C=O. |
Experimental Protocol: Solvent-Dependent Tautomer Trapping
To definitively assign the structure, you must perturb the equilibrium. This protocol uses solvent polarity to shift the tautomeric ratio, revealing "hidden" peaks.
Objective
Distinguish between a fixed functional group (e.g., a simple amide) and a tautomeric thiazole hydroxyl group.
Materials
-
Sample: ~5 mg of thiazole derivative.
-
Solvent A (Non-polar): Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Favors the Enol form (if accessible) or monomeric Keto form.
-
Solvent B (Polar Aprotic): DMSO-d₆ or Acetonitrile. Favors the dipolar Keto form and H-bonded aggregates.
-
Equipment: FTIR Spectrometer with liquid cell (CaF₂ windows recommended).
Methodology
-
Baseline Scan (Solid State): Record the KBr pellet or ATR spectrum. Note the dominant Carbonyl-like peak (Region I: 1640–1750 cm⁻¹).
-
Solution Scan A (CHCl₃): Dissolve sample in CHCl₃.
-
Observation: Look for the appearance of a sharp, free O-H band at ~3550 cm⁻¹. If observed, the Enol form is accessible.
-
Shift: The C=O band may shift to higher wavenumbers (e.g., 1680 → 1710 cm⁻¹) as H-bonds break.
-
-
Solution Scan B (DMSO): Dissolve sample in DMSO.
-
Observation: The equilibrium will shift strongly to the Keto form.
-
Shift: The C=O band will broaden and shift to lower wavenumbers due to strong solvent interaction.
-
-
Validation: If the "Carbonyl" peak disappears or significantly diminishes in intensity in Non-polar solvents (replaced by O-H/C=N), the compound is a Tautomeric Hydroxythiazole . If the Carbonyl peak remains strong and unshifted in character across all solvents, it is likely a stable Thiazolinone derivative (fixed keto).
Visualizations
Diagram 1: Tautomeric Equilibrium & IR Signatures
This pathway illustrates the structural transformation and the corresponding spectral shifts.
Caption: Equilibrium shift between Enol and Keto forms, driven by solvent polarity, drastically altering the IR fingerprint.
Diagram 2: Spectral Assignment Decision Tree
A logic flow for researchers to assign peaks correctly.
Caption: Step-by-step logic for assigning thiazole-hydroxyl tautomers based on Carbonyl and Hydroxyl vibrational modes.
References
-
NIST Chemistry WebBook. 2-Thiazolidinethione Infrared Spectrum. National Institute of Standards and Technology. Link
-
RSC Advances. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Royal Society of Chemistry, 2015.[5] Link
-
Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. RSC Publishing, 1969. Link
-
Spectrochimica Acta Part A. DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl)benzothiazole molecule. Elsevier, 2014.[6] Link
-
Molecules. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. MDPI, 2020. Link
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.Link
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl)benzothiazole molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Piperidinothiazol-4-ylmethanol Building Blocks
Introduction: The Critical Role of Purity in Heterocyclic Building Blocks
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the 2-piperidinothiazol-4-ylmethanol moiety stands out as a versatile building block, integral to the synthesis of a wide array of pharmacologically active agents.[1][2][3] The thiazole ring is a privileged structure in medicinal chemistry, and its combination with a piperidine group offers a unique three-dimensional architecture that can be pivotal for molecular recognition at biological targets.[4][5][6]
However, the synthetic utility of this building block is directly contingent on its purity. The presence of even trace amounts of impurities—be they starting materials, by-products, or degradation products—can have profound consequences on the viability of a drug development program. Impurities can lead to downstream reaction failures, introduce toxicological risks, and compromise the stability and efficacy of the final active pharmaceutical ingredient (API).[7] Therefore, a robust, multi-faceted analytical strategy for purity assessment is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and ensuring patient safety. This guide provides an in-depth comparison of analytical methodologies and a set of validated protocols for the comprehensive purity assessment of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[8][9][10]
The Impurity Landscape: A Framework for Analysis
Before any analysis can begin, it is crucial to understand the potential impurities that may be present. The ICH Q3A(R2) guideline provides a clear framework for classifying impurities in new drug substances, which we can adapt for this key building block.[9][11][12] A scientific appraisal of the synthetic route and storage conditions allows us to anticipate the most likely contaminants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. tasianinch.com [tasianinch.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ikev.org [ikev.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
